molecular formula C16H17BrClN3O3S B2756771 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine CAS No. 2034579-41-2

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine

Cat. No.: B2756771
CAS No.: 2034579-41-2
M. Wt: 446.74
InChI Key: KUUSSWZKBLZGMV-UHFFFAOYSA-N
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Description

5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine is a synthetic organic compound that features a pyrimidine core substituted with bromine and a piperidine ring linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine typically involves multiple steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Piperidine Derivative Synthesis: The piperidine ring can be synthesized via a Mannich reaction or by hydrogenation of pyridine derivatives.

    Sulfonylation: The 4-chlorobenzyl group can be introduced through a sulfonylation reaction using 4-chlorobenzyl chloride and a suitable base like triethylamine.

    Ether Formation: The final step involves the formation of the ether bond between the piperidine derivative and the brominated pyrimidine core, typically using a Williamson ether synthesis approach with a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the pyrimidine ring can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially being reduced to a sulfide or oxidized to a sulfone.

    Hydrolysis: The ether bond can be cleaved under acidic or basic conditions, leading to the formation of the corresponding alcohol and piperidine derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfones or sulfoxides.

    Reduction Products: Sulfides or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations, including cross-coupling reactions.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity against certain biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the sulfonyl group suggests potential interactions with sulfhydryl groups in proteins, while the halogen atoms might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)benzene
  • 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)thiazole

Uniqueness

Compared to similar compounds, 5-Bromo-2-((1-((4-chlorobenzyl)sulfonyl)piperidin-3-yl)oxy)pyrimidine stands out due to its pyrimidine core, which can engage in unique interactions with biological targets. The combination of bromine and chlorine atoms, along with the sulfonyl group, provides a distinct electronic environment that can influence its reactivity and binding properties.

Properties

IUPAC Name

5-bromo-2-[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]oxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3S/c17-13-8-19-16(20-9-13)24-15-2-1-7-21(10-15)25(22,23)11-12-3-5-14(18)6-4-12/h3-6,8-9,15H,1-2,7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUSSWZKBLZGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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